

G0775: A Technical Guide to a Novel Gram-Negative Antibiotic

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Compound of Interest

Compound Name: G0775

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This document provides an in-depth overview of the novel antibiotic **G0775**, a promising candidate in the fight against multidrug-resistant (MDR) Gram-negative bacteria. **G0775** is a synthetically optimized derivative of the arylomycin class of natural products, engineered for potent, broad-spectrum activity. For the first time in over 50 years, a new class of antibiotics with efficacy against these challenging pathogens may be on the horizon.^[1]

Core Mechanism of Action

G0775 exerts its bactericidal effects by targeting a novel essential enzyme: the bacterial type I signal peptidase (SPase), also known as LepB.^{[2][3][4]} This enzyme is critical for bacterial survival as it is responsible for the terminal step in protein secretion, cleaving signal peptides from proteins that are translocated across the cell membrane.^{[5][6]}

The mechanism is twofold:

- **Competitive Binding:** The macrocyclic core of **G0775** mimics the natural substrate of SPase, binding to the active site. An alanine residue within the **G0775** macrocycle occupies the P3 position of the Ala-X-Ala recognition motif of the enzyme.^[7]
- **Covalent Inhibition:** Unlike its natural precursors, **G0775** possesses a 2-aminoacetonitrile "warhead".^[3] This group forms an irreversible covalent bond with the catalytic lysine residue

(Lys146) of the SPase active site.[3][8][9] This unprecedented molecular mechanism leads to potent and durable inhibition of the enzyme's function.

This unique mode of action allows **G0775** to circumvent existing and common mechanisms of antibiotic resistance.[2][10]

Quantitative Data: In Vitro and In Vivo Efficacy

G0775 has demonstrated significant potency against a wide range of Gram-negative pathogens, including clinical isolates with multidrug resistance.

Table 1: In Vitro Activity of G0775 (Minimum Inhibitory Concentration - MIC)

Bacterial Species	MIC Range (µg/mL)	Notes
Gram-Negative Species (8 different)	0.125 - 2	General activity against a panel of species.[1]
Escherichia coli (MDR clinical isolates)	≤0.25 (for 90% of 49 isolates)	High potency against a large number of resistant strains.[1]
Klebsiella pneumoniae (MDR clinical isolates)	≤0.25 (for 90% of 49 isolates)	High potency against a large number of resistant strains.[1]
Acinetobacter baumannii (MDR strains)	≤4 (for 16 strains)	Effective against this notoriously difficult-to-treat pathogen.[1][3]
Pseudomonas aeruginosa (MDR strains)	≤16 (for 12 strains)	Demonstrates activity against another challenging nosocomial pathogen.[1][3]

Table 2: Target Affinity and In Vivo Efficacy

Parameter	Value / Result	Model System
Target Affinity (KI)	0.44 nM	Binding affinity to LepB.[3]
Thigh Infection Model	Reduced bacterial loads	Mouse models with E. coli, K. pneumoniae, P. aeruginosa, or A. baumannii.[1]
Lung Infection Model	Decreased bacterial loads	Mouse model with K. pneumoniae.[1]
Peritonitis Model	Increased survival	Mouse model of K. pneumoniae infection.[1]

Key Experimental Protocols

The mechanism and efficacy of **G0775** were elucidated through a series of key experiments. The methodologies are summarized below.

Minimum Inhibitory Concentration (MIC) Determination

- Protocol: Broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacteria are grown in cation-adjusted Mueller-Hinton broth. A serial dilution of **G0775** is prepared in 96-well plates. Bacterial inoculum is added to each well to a final concentration of $\sim 5 \times 10^5$ CFU/mL. Plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of **G0775** that completely inhibits visible bacterial growth.
- Purpose: To quantify the in vitro potency of the antibiotic against a panel of bacterial strains.

Generation and Mapping of Resistant Mutants

- Protocol: High-density bacterial cultures (E. coli or other relevant species) are plated on agar containing **G0775** at concentrations 4-8 times the MIC. Colonies that grow after incubation are isolated as resistant mutants. To identify the genetic basis of resistance, whole-genome sequencing is performed on the resistant isolates and compared to the parental strain's genome. Mutations are confirmed through co-crystallography of **G0775** with the mutated target protein (LepB).[3]

- Purpose: To confirm the on-target activity of **G0775** and identify potential resistance mechanisms. Resistance mapped to mutations in the *lepB* gene confirms it as the primary target.[3]

In Vivo Efficacy Models

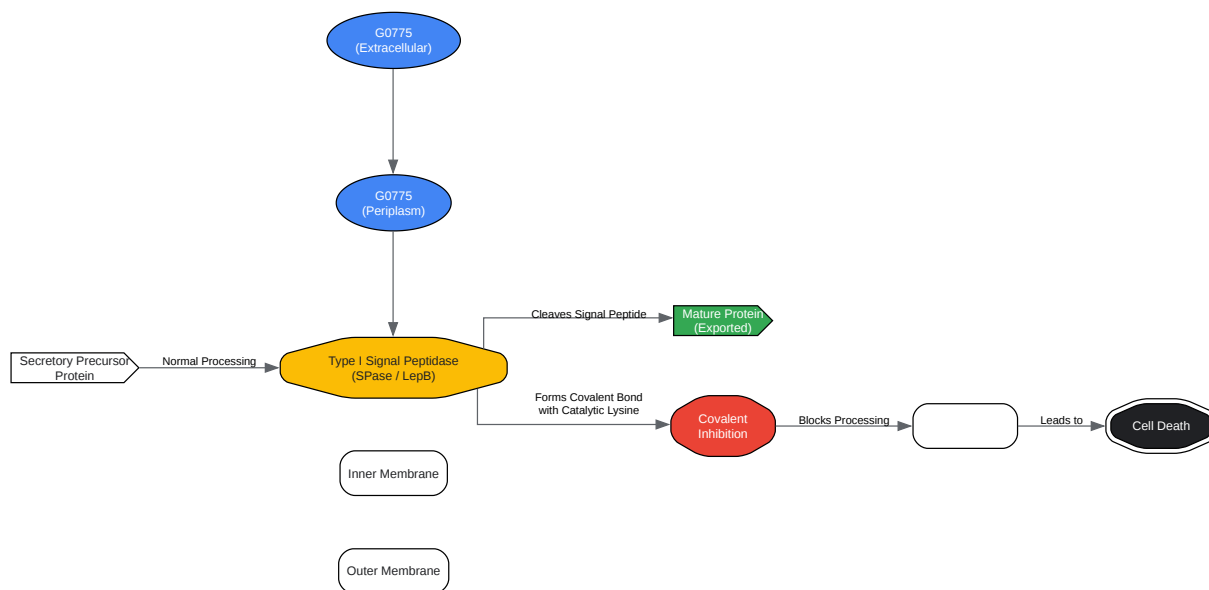
- Neutropenic Thigh Infection Model: Mice are rendered neutropenic via cyclophosphamide injections. A defined inoculum of a bacterial pathogen is injected into the thigh muscle. **G0775** or a vehicle control is administered at specified time points (e.g., subcutaneously or intravenously). After a set duration (e.g., 24 hours), mice are euthanized, and the thigh muscle is homogenized to quantify the bacterial load (CFU/g of tissue). A significant reduction in CFU compared to the vehicle control indicates efficacy.[3]
- Purpose: To assess the antibiotic's ability to control a localized infection in an immunocompromised host.

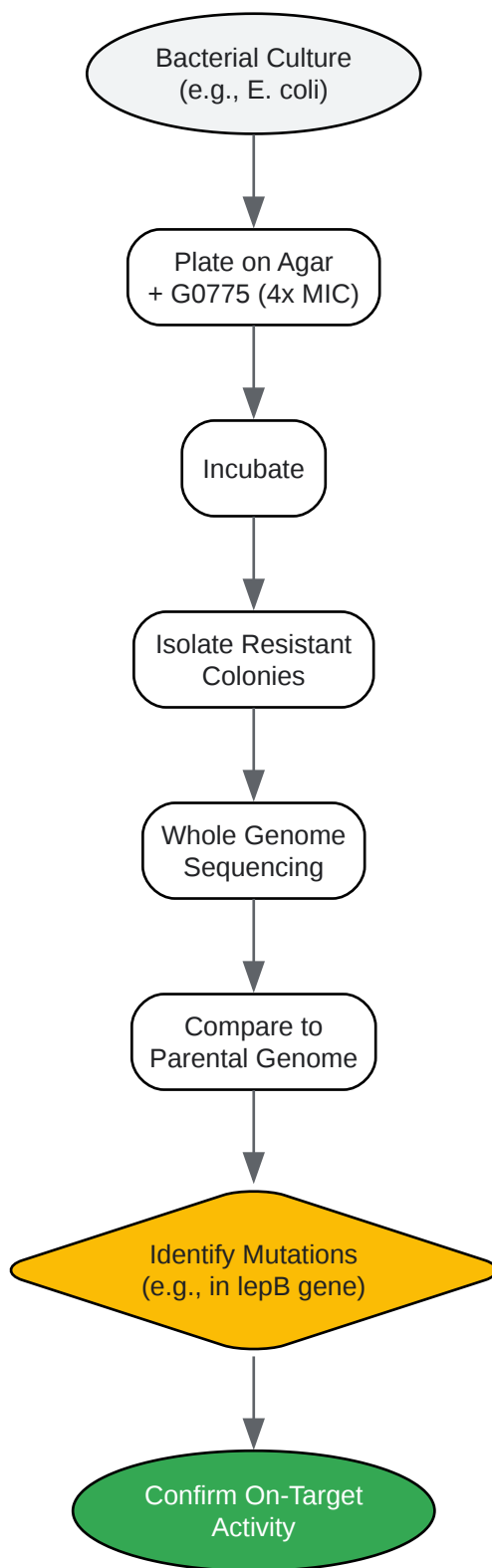
Transposon Sequencing (Tn-Seq)

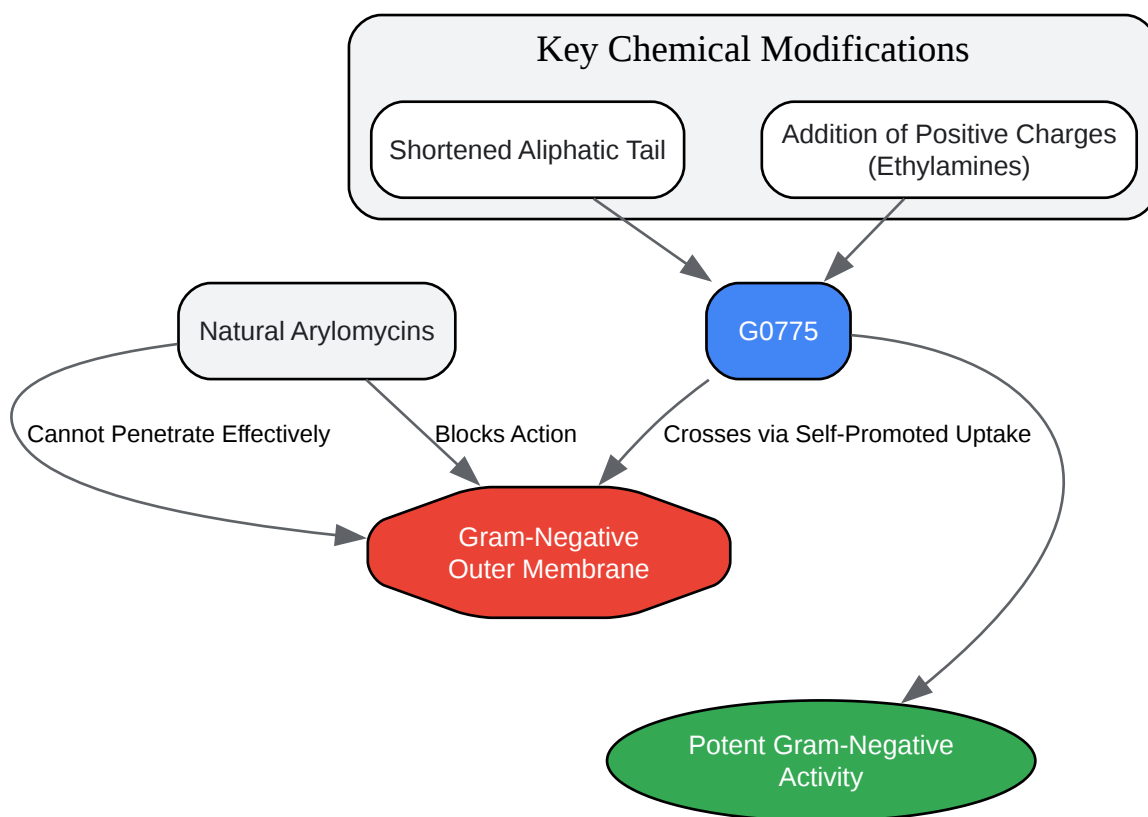
- Protocol: A transposon library, containing a large population of bacteria with random transposon insertions throughout their genomes, is created. This library includes both inactivation and upregulation mutants. The library is exposed to a sub-lethal concentration of **G0775**. After a period of growth, genomic DNA is extracted, and the regions flanking the transposon insertions are sequenced using next-generation sequencing. The frequency of each mutant in the treated population is compared to an untreated control.[5][11]
- Purpose: To perform a genome-wide screen to identify genes and pathways that, when disrupted, either sensitize the bacteria to **G0775** or confer resistance. This can confirm the drug's target and reveal synergistic opportunities or new resistance mechanisms.[5][11]

Visualized Pathways and Workflows

Mechanism of Action Pathway







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